1-Chloro-6-methoxyisoquinolin-3(2H)-one
Description
Properties
IUPAC Name |
1-chloro-6-methoxy-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(13)12-10(8)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFXBUQQGYMWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=O)NC(=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6-methoxyisoquinolin-3(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate isoquinoline derivative.
Methoxylation: The methoxy group is introduced at the sixth position using methanol (CH3OH) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: The final step involves cyclization to form the isoquinolin-3(2H)-one structure, which can be achieved using various cyclization agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-6-methoxyisoquinolin-3(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-6-methoxyisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-Chloro-6-methoxyisoquinolin-3(2H)-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and its role in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-6-methoxyisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Substituent Effects: The chlorine atom in 1-chloro-6-methoxyisoquinolin-3(2H)-one enhances electrophilicity and lipophilicity compared to non-halogenated analogs like 6-methoxyisoquinolin-3(2H)-one. This could improve cellular uptake but may also increase toxicity . Methoxy vs.
Synthetic Accessibility: Transition metal-free cascade reactions (e.g., using t-BuOK in DMF) enable efficient synthesis of isoquinolinones, avoiding costly catalysts . However, introducing chlorine or bromine typically requires additional halogenation steps .
Biological Activity: Brominated analogs (e.g., 6-bromo-3-methylisoquinolin-1(2H)-one) may exhibit enhanced antiviral activity due to bromine’s stronger electron-withdrawing effects . The pyrrolidinylmethoxy group in 7-chloro-6-[(3R)-pyrrolidinylmethoxy]isoquinolin-1(2H)-one could improve binding to enzymatic targets, as seen in related kinase inhibitors .
Physicochemical Properties
- Thermal Stability : Methoxy groups generally improve thermal stability compared to hydroxyl analogs, which may degrade under acidic conditions .
Biological Activity
1-Chloro-6-methoxyisoquinolin-3(2H)-one is a compound belonging to the isoquinoline family, characterized by its unique structural features, including a chlorine atom at the first position and a methoxy group at the sixth position of the isoquinoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₀H₈ClN₁O₂
- Molecular Weight : Approximately 211.63 g/mol
The presence of both a chlorine atom and a methoxy group significantly influences the compound's chemical reactivity and biological activity compared to similar compounds. The unique structure provides distinct pathways for its interaction with biological systems, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that 1-chloro-6-methoxyisoquinolin-3(2H)-one exhibits various biological activities, including potential therapeutic properties. Notably, its derivatives have shown promise in influencing cellular processes and may be explored for medicinal applications.
Potential Therapeutic Applications
- Neuroprotective Effects : Compounds within the isoquinoline class have been investigated for their neuroprotective effects, particularly as inhibitors of monoamine oxidase (MAO) and cholinesterase (AChE), which are relevant targets in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Activity : Preliminary studies suggest that isoquinoline derivatives may possess anticancer properties. For example, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells .
- Antimicrobial Properties : The compound has also been explored for its antimicrobial potential, although specific studies on 1-chloro-6-methoxyisoquinolin-3(2H)-one itself remain limited.
Structure-Activity Relationship (SAR)
The biological activity of 1-chloro-6-methoxyisoquinolin-3(2H)-one can be influenced by structural variations within the isoquinoline framework. Research into SAR has revealed that modifications at specific positions can enhance or diminish biological activity. For instance, substituting different functional groups can affect the compound's potency as an MAO inhibitor or its anticancer efficacy .
| Compound Variant | Activity | IC50 (μM) |
|---|---|---|
| 1-Chloro-6-methoxyisoquinolin-3(2H)-one | MAO Inhibition | TBD |
| Derivative A | MAO B Inhibitor | 0.51 |
| Derivative B | ChE Inhibitor | 7–8 |
Synthesis and Research Findings
The synthesis of 1-chloro-6-methoxyisoquinolin-3(2H)-one typically involves several steps, starting from precursors such as 3-methyl-4-nitroanisole. Recent advancements have led to more efficient synthetic routes with higher yields. The compound's synthesis is crucial for enabling further research into its biological activities.
Q & A
Q. What are the standard synthetic routes for 1-Chloro-6-methoxyisoquinolin-3(2H)-one, and how can purity be ensured?
Q. How is 1-Chloro-6-methoxyisoquinolin-3(2H)-one characterized using spectroscopic and crystallographic methods?
- Methodological Answer : is critical for confirming substitution patterns. For example, in 6-chloro-2-methoxy-3-methylisoquinolin-1(2H)-one, the methoxy group resonates at δ 4.08 ppm (singlet), while aromatic protons appear as doublets at δ 8.31 ppm (J = 8.8 Hz) and δ 7.41 ppm (J = 1.6 Hz) (). Single-crystal X-ray diffraction (as applied to 6-chloroquinolin-2(1H)-one in ) can resolve structural ambiguities, with R factor < 0.05 ensuring accuracy.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 1-Chloro-6-methoxyisoquinolin-3(2H)-one derivatives?
- Methodological Answer : Solvent choice and stoichiometry are critical. Hypervalent iodine(III) reagents (e.g., PISA) in ethyl acetate/petroleum ether (1:8) improved yields to 76% for a structurally similar compound (). For acylated derivatives, increasing the equivalents of acyl chloride (1.2–1.5 eq.) and reaction time (12–24 hrs) enhances conversion (). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent).
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques. For example, if suggests a methoxy group (δ 3.8–4.1 ppm) but HRMS data conflicts, perform to confirm the carbonyl (δ 158–165 ppm) and methoxy (δ 55–65 ppm) signals (). For stereochemical uncertainties, use X-ray crystallography (as in ) or computational modeling (DFT).
Q. What safety protocols are recommended for handling halogenated isoquinolinones?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, ). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of fine powders. In case of exposure, rinse with water and consult a physician. Store at RT in airtight containers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
